molecular formula C21H22N2O3 B15283924 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate

Cat. No.: B15283924
M. Wt: 350.4 g/mol
InChI Key: PSCOFUGSBCFNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate is a synthetic organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Esterification: The final step involves esterification of the benzimidazole derivative with 2-phenylethyl 4-oxobutanoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced ester derivatives.

    Substitution: Substituted benzimidazole or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-propylacetamide: Another benzimidazole derivative with similar structural features.

    2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate: Shares the benzimidazole core but differs in the ester moiety.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the 2-phenylethyl group, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-phenylethyl 4-(5,6-dimethylbenzimidazol-1-yl)-4-oxobutanoate

InChI

InChI=1S/C21H22N2O3/c1-15-12-18-19(13-16(15)2)23(14-22-18)20(24)8-9-21(25)26-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3

InChI Key

PSCOFUGSBCFNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCC(=O)OCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.